molecular formula C13H11NO5S B14137697 Benzyl 4-nitrobenzene-1-sulfonate CAS No. 4028-53-9

Benzyl 4-nitrobenzene-1-sulfonate

Cat. No.: B14137697
CAS No.: 4028-53-9
M. Wt: 293.30 g/mol
InChI Key: DAZXBAMNNWGCMH-UHFFFAOYSA-N
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Description

Benzyl 4-nitrobenzene-1-sulfonate is a sulfonate ester derivative featuring a nitro group at the para position of the benzene ring and a benzyl ester group attached to the sulfonate moiety. Its molecular formula is C₁₃H₁₁NO₅S, and it is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

CAS No.

4028-53-9

Molecular Formula

C13H11NO5S

Molecular Weight

293.30 g/mol

IUPAC Name

benzyl 4-nitrobenzenesulfonate

InChI

InChI=1S/C13H11NO5S/c15-14(16)12-6-8-13(9-7-12)20(17,18)19-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

DAZXBAMNNWGCMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-nitrobenzene-1-sulfonate typically involves the sulfonation of benzyl 4-nitrobenzene. This can be achieved through electrophilic aromatic substitution, where sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) is used as the sulfonating agent. The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfonate group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of microreactors has been explored to enhance the safety and efficiency of the sulfonation process .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nitration: Formation of dinitro derivatives.

    Reduction: Formation of benzyl 4-aminobenzene-1-sulfonate.

    Nucleophilic Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-nitrobenzene-1-sulfonate involves its ability to participate in electrophilic aromatic substitution reactions. The sulfonate group is a strong electron-withdrawing group, which influences the reactivity of the benzene ring. The nitro group also plays a significant role in directing the substitution pattern on the aromatic ring .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Analysis and Reactivity

The table below compares Benzyl 4-nitrobenzene-1-sulfonate with key benzene derivatives, emphasizing functional groups, applications, and safety:

Compound Name CAS Number Molecular Formula Functional Groups Applications Reactivity Safety Considerations
This compound Not provided C₁₃H₁₁NO₅S Benzyl, nitro, sulfonate Organic synthesis intermediate Moderate Handle with standard PPE
4-Chlorophenyl Methyl Sulfone BD23328 C₇H₇ClO₂S Chlorophenyl, sulfone Pharmaceuticals, chemical research Low Stable under normal conditions
Benzyl cinnamate 103-41-3 C₁₆H₁₄O₂ Benzyl, cinnamate ester Flavoring agent, cosmetics Low Generally recognized as safe
1-(Benzenesulfonylmethyl)-4-fluoro-2-nitrobenzene 86434-32-4 C₁₃H₁₀FNO₄S Benzenesulfonyl, nitro, fluoro Agrochemical research High Requires medical consultation if exposed
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride Not provided C₁₁H₁₃Cl₂NO₃S Sulfonyl chloride, amido Organic synthesis intermediate Very high Corrosive; use in fume hood
Key Observations:

Sulfonate vs. Sulfonyl Chloride : this compound’s sulfonate ester group is less reactive than the sulfonyl chloride in 4-(5-chloropentanamido)benzene-1-sulfonyl chloride, which is highly electrophilic and used for introducing sulfonate groups .

Benzyl Esters : Unlike Benzyl cinnamate (a flavoring agent), the sulfonate ester in the target compound is tailored for synthetic chemistry due to its ability to act as a leaving group in nucleophilic substitutions .

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